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For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a revolutionary
therapeutic modality designed to hijack the cell's natural protein disposal machinery to
eliminate disease-causing proteins. This guide focuses on a specific degrader, PROTAC BRD4
Degrader-2, a compound designed to target Bromodomain-containing protein 4 (BRD4). BRD4
is a key epigenetic reader and transcriptional regulator, making it a compelling target in
oncology and other diseases. This document provides a comprehensive overview of the
available binding affinity and selectivity data for PROTAC BRD4 Degrader-2, detailed
experimental methodologies for its characterization, and visualizations of relevant biological
pathways and experimental workflows.

PROTAC BRD4 Degrader-2 has been identified as compound 17 in the publication by Zhang
F, et al., in Bioorganic & Medicinal Chemistry, 2020.[1][2][3] This degrader is a
heterobifunctional molecule that links a ligand for the E3 ubiquitin ligase Cereblon with a
dihydroquinazolinone-based inhibitor of BRD4.[1][2][3]
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Binding Affinity and Cellular Activity of PROTAC
BRD4 Degrader-2 (Compound 17)

The following table summarizes the available quantitative data for PROTAC BRD4 Degrader-
2. It is important to note that comprehensive binding data for the second bromodomain (BD2)
and detailed degradation data (DC50, Dmax) are not publicly available in the reviewed
literature. The primary publication focuses on a related compound (compound 21) for
degradation analysis.[3]

Parameter Target/Cell Line Value Reference

Binding Affinity (IC50)  BRD4 (BD1) 14.2 nM [4]

Antiproliferative

v THP-1 cell line 1.83 +0.016 pM [31[4]
Activity (IC50)

Selectivity Profile

A comprehensive selectivity profile of PROTAC BRD4 Degrader-2 against other BET family
members (BRD2, BRD3) and the broader proteome is not available in the public domain. The
development of selective BRD4 degraders is a key challenge, as many BRD4 inhibitors also
bind to the highly homologous bromodomains of BRD2 and BRD3.[5] Achieving selective
degradation can lead to a more targeted therapeutic effect and potentially reduced off-target
toxicities.[5] While some PROTACSs have demonstrated preferential degradation of BRD4 over
BRD2 and BRD3, specific quantitative data for PROTAC BRD4 Degrader-2 is not provided in
the available literature.[5][6]

Mechanism of Action: PROTAC-Mediated BRD4
Degradation

PROTAC BRD4 Degrader-2 functions by inducing the formation of a ternary complex between
BRD4 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination
of BRD4, marking it for degradation by the 26S proteasome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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